molecular formula C11H10BNO2 B11902697 (5-Phenylpyridin-2-yl)boronic acid

(5-Phenylpyridin-2-yl)boronic acid

Cat. No.: B11902697
M. Wt: 199.02 g/mol
InChI Key: HVUAHPMCYBPPHJ-UHFFFAOYSA-N
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Description

(5-Phenylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-2-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions generally include a base such as potassium acetate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can make the process more cost-effective .

Properties

Molecular Formula

C11H10BNO2

Molecular Weight

199.02 g/mol

IUPAC Name

(5-phenylpyridin-2-yl)boronic acid

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8,14-15H

InChI Key

HVUAHPMCYBPPHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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